molecular formula C14H15FN4 B1438521 4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine CAS No. 1143577-53-0

4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine

Cat. No.: B1438521
CAS No.: 1143577-53-0
M. Wt: 258.29 g/mol
InChI Key: OMMLXHCBIPRWSK-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine is a chemical research compound featuring a piperazine-pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets. This compound is intended for research applications only and is not for diagnostic or therapeutic use. The 4,6-disubstituted pyrimidine structure is of significant interest in early-stage drug discovery, particularly in the development of kinase inhibitors. Pyrimidine-based analogs have demonstrated potent inhibitory activity against enzymes such as Microtubule Affinity-Regulating Kinase 4 (MARK4), a target implicated in the pathogenesis of Alzheimer's disease and other tauopathies . Researchers are exploring this chemotype for its potential to provide neuroprotective effects and mitigate neurodegenerative pathology . Furthermore, molecular hybridization strategies incorporating piperazine and pyrimidine motifs are being investigated for their anti-proliferative properties, showing promising activity against various human cancer cell lines in vitro . The piperazine ring enhances molecular properties and can improve binding affinity to target proteins, making it a valuable fragment in the design of novel bioactive molecules . Researchers can utilize this compound as a key intermediate or a building block in synthetic chemistry, a pharmacophore model in molecular docking studies, or a candidate for in vitro biological screening against specific protein kinases and cellular disease models.

Properties

IUPAC Name

4-(3-fluorophenyl)-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4/c15-12-3-1-2-11(8-12)13-9-14(18-10-17-13)19-6-4-16-5-7-19/h1-3,8-10,16H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMLXHCBIPRWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC(=C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrimidine Intermediate

  • Starting materials: Substituted aldehydes (e.g., 3-fluorobenzaldehyde), ethyl acetoacetate, and urea.
  • Reaction: A condensation reaction is performed by refluxing the aldehyde with ethyl acetoacetate and urea in ethanol, catalyzed by a few drops of concentrated hydrochloric acid.
  • Outcome: Formation of ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a white solid.
  • Yield: Typically 60–70%.

Nitration and Oxidation

  • Process: The intermediate undergoes nitration with nitric acid at 0°C followed by stirring at room temperature.
  • Purpose: This step modifies the pyrimidine ring to introduce reactive sites for further functionalization.
  • Yield: Approximately 60–65%.

Chlorination to Form 2-Chloropyrimidine Derivative

  • Reagents: Phosphorus oxychloride is used to chlorinate the pyrimidine intermediate.
  • Conditions: Reflux at 105°C for 3–4 hours.
  • Result: Formation of ethyl 2-chloro-4-(3-fluorophenyl)-6-methylpyrimidine-5-carboxylate.
  • Yield: Around 70–72%.

Piperazine Substitution at the 6-Position

  • Reaction: Nucleophilic substitution of the chlorine atom by piperazine.
  • Conditions: The chlorinated intermediate is reacted with piperazine in chloroform with potassium carbonate as a base, heated at 70–80°C under nitrogen atmosphere.
  • Monitoring: Reaction progress is tracked by thin-layer chromatography (TLC).
  • Outcome: Formation of ethyl 4-(3-fluorophenyl)-6-(piperazin-1-yl)pyrimidine-5-carboxylate.
  • Yield: Typically 70–75%.

Optional Functionalization (Propargylation)

  • Purpose: To introduce further functional groups for biological activity enhancement or molecular docking studies.
  • Method: Reaction of the piperazine-substituted pyrimidine with propargyl bromide in the presence of potassium carbonate.
  • Yield: 55–60%.

Data Table: Summary of Synthetic Steps and Yields

Step No. Reaction Description Key Reagents/Conditions Product Description Yield (%)
1 Condensation of 3-fluorobenzaldehyde, ethyl acetoacetate, urea Ethanol, HCl, reflux 5-6 h Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate 60–70
2 Nitration and oxidation 68–70% HNO3, 0°C to RT, stirring 2-3 h Modified pyrimidine intermediate 60–65
3 Chlorination Phosphorus oxychloride, reflux 105°C 3-4 h Ethyl 2-chloro-4-(3-fluorophenyl)-6-methylpyrimidine-5-carboxylate 70–72
4 Piperazine substitution Piperazine, K2CO3, CHCl3, 70–80°C, N2 atmosphere, 4-5 h Ethyl 4-(3-fluorophenyl)-6-(piperazin-1-yl)pyrimidine-5-carboxylate 70–75
5 Propargylation (optional) Propargyl bromide, K2CO3, CHCl3, reflux 5 h Propargylated piperazine derivative 55–60

Analytical and Characterization Techniques

Throughout the synthesis, compounds are characterized and purified using:

Research Findings and Notes

  • The synthetic route is robust and adaptable to various substituted phenyl groups, including 3-fluorophenyl.
  • The use of piperazine as a nucleophile introduces a key pharmacophore known for enhancing biological activity.
  • The yields are generally moderate to good, with purification steps ensuring high purity.
  • The methodology is supported by extensive characterization and has been applied in studies exploring neuroprotective and anti-inflammatory activities of pyrimidine derivatives.
  • The synthetic approach allows for further functionalization (e.g., propargylation) to explore structure-activity relationships and optimize biological effects.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine derivatives in combating various cancers. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. A study evaluated a series of pyrimidine derivatives, including those with piperazine moieties, which demonstrated significant antiproliferative activity against multiple cancer cell lines, such as HCT-116 (colorectal carcinoma) and SK-BR-3 (breast cancer) .

Case Study: Structure-Activity Relationship (SAR)

In a study examining the SAR of pyrimidine derivatives, modifications to the piperazine group were found to enhance binding affinity to target proteins, improving anticancer efficacy. The introduction of various substituents on the piperazine ring significantly influenced the compounds' cytotoxicity profiles .

Inhibition of Nucleoside Transporters

The compound has also been investigated for its role as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial in nucleotide metabolism and chemotherapy response. A derivative of 4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine was identified as a selective inhibitor for ENT2, showing enhanced selectivity compared to existing inhibitors . This selectivity is vital for developing targeted therapies with reduced side effects.

Research Findings

The study demonstrated that modifications to the fluorophenyl moiety could significantly affect the inhibitory potency against ENT1 and ENT2. For example, adding halogen substituents improved inhibitory activity, indicating a clear structure-activity relationship .

Antiviral Properties

Compounds based on 4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine have been explored for their antiviral properties, particularly against viruses like Chikungunya. Research has identified analogues that effectively inhibit viral replication by targeting specific viral proteins . This highlights the versatility of the compound in addressing viral infections.

Modulation of Pain Pathways

Another significant application lies in pain management, where piperazine derivatives have been shown to modulate P2X receptors involved in pain signaling pathways. The development of such compounds could lead to new analgesics with fewer side effects compared to traditional pain medications .

Summary of Applications

Application AreaDescriptionResearch Findings
Anticancer ActivityInhibition of cancer cell proliferation across various cell linesSignificant cytotoxicity observed; SAR studies indicate enhanced efficacy with structural modifications
Nucleoside TransportSelective inhibition of ENTs for improved chemotherapy responseNovel inhibitors identified with enhanced selectivity for ENT2 over ENT1
Antiviral PropertiesInhibition of viral replication, particularly against Chikungunya virusEffective analogues developed targeting viral proteins
Pain ModulationModulation of P2X receptors for potential analgesic applicationsPiperazine derivatives show promise in pain management

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyrimidine-Piperazine Derivatives

4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine
  • Molecular Formula : C₁₅H₁₈N₄ (MW: 254.34 g/mol)
  • Key Difference : Substitution at the phenyl ring (4-methyl vs. 3-fluoro).
  • Impact : The methyl group is less electronegative than fluorine, reducing electronic effects on the aromatic ring. This may alter binding affinity in target proteins or solubility in biological systems .
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
  • Molecular Formula : C₁₅H₁₇FN₄O (MW: 300.33 g/mol)
  • Key Difference : A ketone group at the 4-position of pyrimidine and a methyl group at the 6-position.

Fluorophenyl-Piperazine Derivatives with Extended Scaffolds

YPC-21813 and YPC-21817 (From )
  • Structures :
    • YPC-21813: (Z)-5-([3-{4-(4-pentylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione
    • YPC-21817: (Z)-5-([3-{4-(4-ethylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione
  • Key Differences : Incorporation of imidazo[1,2-b]pyridazine and thiazolidine-2,4-dione moieties.
  • Impact : These extended scaffolds enhance molecular complexity and may improve target specificity (e.g., kinase inhibition) but could reduce bioavailability due to increased molecular weight and steric hindrance .
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
  • Molecular Formula : C₂₃H₁₉Cl₂FN₄S (MW: 489.39 g/mol)
  • Key Difference: Thieno[2,3-d]pyrimidine core with dichlorophenyl and fluorophenyl groups.
  • Impact: The thienopyrimidine core and dichlorophenyl group may enhance binding to hydrophobic pockets in enzymes or receptors, but the increased lipophilicity could pose challenges for solubility .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Key Substituents Potential Applications
4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine 258.30 ~2.1 3-Fluorophenyl, piperazine Kinase inhibition, CNS targets
4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine 254.34 ~2.5 4-Methylphenyl, piperazine Similar to target compound
YPC-21813 ~550† ~4.0 Imidazo-pyridazine, thiazolidinedione Pan-Pim kinase inhibition
YPC-21817 ~500† ~3.8 Ethylpiperazine, thiazolidinedione Kinase inhibition, oncology

*Estimated using fragment-based methods.

Key Observations :

  • The target compound’s lower molecular weight and simpler structure may favor better pharmacokinetic properties (e.g., absorption, distribution) compared to YPC-series analogs .
  • Fluorine’s electronegativity in the 3-fluorophenyl group may enhance interactions with polar residues in target proteins compared to methyl or unsubstituted phenyl groups .

Biological Activity

4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with a 3-fluorophenyl group and a piperazine moiety, which enhances its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine is represented as follows:

C13H15FN4\text{C}_{13}\text{H}_{15}\text{F}\text{N}_4

This compound is characterized by:

  • A pyrimidine ring providing a basic framework for biological activity.
  • A 3-fluorophenyl group which enhances lipophilicity and binding affinity.
  • A piperazine moiety that contributes to its pharmacological properties.

The biological activity of 4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects, including:

  • Inhibition of Kinases : It has been shown to inhibit certain kinases involved in cell proliferation, suggesting potential anticancer properties .
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound can reduce the expression of inflammatory markers such as iNOS and COX-2 in macrophage cells stimulated by LPS .

Biological Activities

The following table summarizes the biological activities associated with 4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine:

Activity Description References
AnticancerInhibits cell proliferation by targeting specific kinases.
Anti-inflammatoryReduces levels of inflammatory cytokines and enzymes in activated macrophages.
AntimicrobialExhibits activity against various bacterial strains, indicating potential as an antimicrobial agent.
Enzyme InhibitionInteracts with enzymes involved in metabolic pathways, modulating their activity.

Case Studies

Several studies have investigated the biological activity of compounds related to 4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine:

  • Anti-inflammatory Study : A study evaluated the effects of a derivative containing the piperazine moiety on RAW 264.7 macrophage cells. The results showed significant inhibition of NO production and downregulation of iNOS and COX-2 proteins, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Activity : Another investigation demonstrated that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines, indicating their potential use in cancer therapy .
  • Antimicrobial Properties : Research highlighted the antimicrobial efficacy of pyrimidine derivatives against Mycobacterium tuberculosis, showcasing their potential in treating infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves coupling a fluorophenyl precursor with a piperazine-modified pyrimidine core. Key steps include:

  • Nucleophilic substitution : React 4-chloro-6-(3-fluorophenyl)pyrimidine with piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K2_2CO3_3 .
  • Yield optimization : Use stoichiometric excess of piperazine (1.5–2.0 eq.) and monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization .
    • Common pitfalls : Residual chloride intermediates can reduce purity; ensure thorough washing with aqueous NaHCO3_3 to neutralize acidic byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • 1^1H/13^13C NMR : The 3-fluorophenyl group shows distinct aromatic splitting patterns (e.g., doublets at ~7.1–7.4 ppm for 1^1H). Piperazine protons appear as broad singlets (~2.5–3.5 ppm) due to conformational flexibility .
  • Mass spectrometry (HRMS) : Look for the molecular ion peak [M+H]+^+ at m/z 315.1 (calculated for C14_{14}H14_{14}FN5_5). Fragmentation patterns often include loss of the fluorophenyl moiety (−112 Da) .
  • X-ray crystallography : For unambiguous structural confirmation, grow crystals via slow evaporation in ethanol/water mixtures. The piperazine ring typically adopts a chair conformation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood .
  • Waste disposal : Collect organic waste in halogen-resistant containers and neutralize acidic byproducts before disposal. Collaborate with certified waste management services for incineration .
  • Emergency response : In case of skin contact, wash immediately with soap and water. For spills, absorb with inert material (e.g., vermiculite) and seal in airtight containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with substituted piperazines (e.g., methylpiperazine) or alternative aryl groups (e.g., 4-fluorophenyl) to assess binding affinity changes .
  • Biological assays : Test inhibition of kinase targets (e.g., EGFR or Aurora kinases) using fluorescence-based assays. Compare IC50_{50} values across analogs to identify critical substituents .
  • Computational docking : Use software like AutoDock Vina to model interactions with target proteins. Prioritize analogs with improved predicted binding energies .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use dynamic light scattering (DLS) to detect aggregation in aqueous media .
  • Stability studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Add antioxidants (e.g., BHT) if oxidative degradation is observed .
  • Inter-lab validation : Share samples with collaborating labs to standardize analytical conditions (e.g., column type, detector settings) and reconcile discrepancies .

Q. How can computational methods predict metabolic pathways or toxicity risks for derivatives of this compound?

  • Methodological Answer :

  • Metabolism prediction : Use ADMET software (e.g., Schrödinger’s QikProp) to identify likely cytochrome P450 (CYP) oxidation sites. Piperazine rings are often metabolized via N-dealkylation .
  • Toxicity screening : Run in silico models (e.g., ProTox-II) to flag potential hepatotoxicity or hERG channel inhibition. Prioritize derivatives with low predicted toxicity scores .
  • In vitro validation : Use hepatic microsome assays to confirm predicted metabolites and quantify clearance rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.